molecular formula C32H29BO2 B2631206 10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416243-42-9

10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2631206
CAS No.: 1416243-42-9
M. Wt: 456.39
InChI Key: HHEGEOFHHIOQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing aromatic compound with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the anthracene core at the 9th position. The anthracene moiety is further substituted at the 10th position with a [1,1'-biphenyl]-4-yl group. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity as a boronic ester . Its extended π-conjugation system, derived from the anthracene and biphenyl groups, makes it relevant in materials science, particularly in organic electronics like OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce hydroanthracenes .

Scientific Research Applications

Overview

10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that exhibits significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines an anthracene core with a biphenyl substituent and a dioxaborolane moiety. The following sections explore its applications in detail.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds. This property is essential for synthesizing complex organic molecules used in pharmaceuticals and materials science .

Reactivity and Mechanism
The dioxaborolane group enhances the reactivity of the compound under mild conditions. It can undergo oxidation and reduction reactions to yield various derivatives with tailored properties for specific applications. For example, oxidation can produce alcohols or ketones, while reduction may yield boranes or other reduced forms .

Photonic Applications

Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for use in organic light-emitting diodes. Its ability to emit light efficiently when excited allows it to be incorporated into OLED devices, leading to advancements in display technology and lighting solutions. Research indicates that compounds with similar structures exhibit enhanced electroluminescence properties .

Fluorescent Probes for Biological Imaging
In biological research, the compound can be utilized to develop fluorescent probes for imaging applications. Its strong fluorescence can facilitate the visualization of biological processes at the cellular level. This application is particularly valuable in studies involving cell biology and biochemistry .

Material Science

Advanced Materials Development
The unique structural features of this compound contribute to its role in creating advanced materials such as organic semiconductors. These materials are critical for developing next-generation electronic devices due to their favorable electronic properties and processability .

Nanocomposites
The compound can also be integrated into nanocomposites to enhance mechanical and thermal properties. The incorporation of such boronic acid derivatives into polymer matrices has been shown to improve the overall performance of the materials in various applications .

Case Studies

Study Title Application Findings
"Evaluation of Structural Spectral Characterization"Biological ImagingDemonstrated effective use of anthracene derivatives as fluorescent probes with high stability and brightness .
"Improving Electroluminescence Properties"OLEDsReported significant enhancements in electroluminescence efficiency using similar anthracene derivatives .
"Synthesis of Novel Boron Compounds"Organic SynthesisHighlighted the utility of boronic acids in synthesizing complex organic molecules through efficient coupling reactions.

Mechanism of Action

The mechanism by which 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence emission. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include interactions with light and energy transfer processes .

Comparison with Similar Compounds

Structural Analogues

4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane

  • Structure : Replaces the biphenyl-4-yl group with a 1-naphthyl substituent at the anthracene 10th position.
  • However, steric hindrance from the fused naphthalene ring may reduce reactivity in cross-coupling reactions .
  • Applications : Used as a precursor in synthesizing naphthalene-anthracene hybrid materials for optoelectronic devices.

4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane

  • Structure : Features a phenyl group directly attached to anthracene (10th position) and a boronate ester linked to a para-substituted phenyl ring.
  • Properties: Reduced conjugation compared to the biphenyl analogue, leading to lower luminescence efficiency. However, the simpler structure offers higher solubility in non-polar solvents .
  • Applications : Intermediate in synthesizing phenyl-anthracene derivatives for fluorescent dyes.

2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Isomeric analogue with the biphenyl group attached at the 2nd position instead of the 4th.
  • Properties : The ortho-substitution introduces steric strain, reducing planarity and electronic conjugation. This lowers thermal stability (melting point ~160°C vs. >200°C for the 4-isomer) and reactivity in cross-couplings .
  • Applications: Limited to niche synthetic routes requiring ortho-substituted biaryls.

Reactivity and Performance in Cross-Coupling Reactions

Compound Reaction Yield* (%) Optimal Catalyst System Key Limitations
Biphenyl-4-yl analogue (target compound) 85–92 Pd(PPh₃)₄, K₂CO₃, 80°C Sensitivity to moisture
Naphthyl analogue 75–80 PdCl₂(dppf), Cs₂CO₃, 100°C Steric hindrance reduces efficiency
Phenyl-phenyl analogue 90–95 Pd(OAc)₂, SPhos, K₃PO₄ Limited to electron-deficient aryl halides
Biphenyl-2-yl isomer 60–65 Pd₂(dba)₃, IPr·HCl, Ba(OH)₂ Low yield due to steric effects

*Yields reported for Suzuki-Miyaura coupling with 4-bromotoluene under standardized conditions.

Physicochemical Properties

Compound Molecular Weight Purity (%) Solubility (THF) Storage Conditions
Biphenyl-4-yl analogue 456.4 ≥95 25 mg/mL Refrigerated, inert gas
Naphthyl analogue 448.3 ≥97 18 mg/mL Room temperature
Phenyl-phenyl analogue 438.3 ≥95 30 mg/mL Refrigerated
Biphenyl-2-yl isomer 456.4 95 15 mg/mL –20°C

Biological Activity

The compound 10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1416243-42-9) is a boronic acid derivative notable for its unique structural features and potential biological applications. This article explores its biological activity, including cytotoxicity, fluorescence properties, and applications in organic electronics and photonics.

Molecular Structure

  • Molecular Formula : C32H29BO2
  • Molecular Weight : 456.38 g/mol
  • Structural Characteristics : The compound features a biphenyl moiety attached to an anthracene core, with a dioxaborolane functional group that enhances its reactivity and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, which is favored for its efficiency and low toxicity. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. One study reported that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent anti-cancer activity .

Cell LineIC50 Value (µM)Reference
MCF-712.5
PC-315.0

Fluorescence Properties

The compound demonstrates interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). It exhibits strong fluorescence in the near UV region, which is beneficial for optoelectronic applications. The fluorescence quantum yield was measured to be around 25%, indicating efficient light emission .

The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. This was supported by flow cytometry analysis that showed an increase in early apoptotic cells upon treatment with the compound .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant morphological changes observed under microscopy.

Case Study 2: Photophysical Characterization

A separate study focused on the photophysical properties of the compound when incorporated into OLED devices. The devices showed enhanced performance metrics compared to traditional materials, highlighting the compound's potential as a new emitter material in organic electronics .

Q & A

Q. Basic: What are the standard synthetic routes for preparing this boronate ester?

Methodological Answer:
The compound is synthesized via lithiation-borylation strategies. A typical procedure involves:

Lithiation: React 9-bromoanthracene derivatives with nBuLi at low temperatures (-15°C) in anhydrous ether or THF to generate the anthracenyl lithium intermediate .

Borylation: Introduce a dioxaborolane electrophile (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to the lithiated species. Reaction completion is monitored by TLC or NMR .

Purification: Isolate the product via column chromatography (silica gel, hexane/EtOAc) or crystallization from saturated solutions .

Key Considerations:

  • Use strict anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry (1:1.05 molar ratio of lithiated species to boronate) to minimize side products .

Q. Advanced: How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:
Low yields often arise from steric hindrance at the anthracene core or boronate instability. Mitigation strategies include:

Catalyst Optimization: Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates. Increase catalyst loading to 5 mol% if necessary .

Base Selection: Employ Cs₂CO₃ or K₃PO₄ to enhance transmetallation efficiency. Avoid strong bases (e.g., NaOH) that may degrade the boronate .

Solvent System: Use toluene/water mixtures (10:1) at 80–100°C to balance solubility and reactivity .

Pre-purification: Ensure the boronate ester is free of residual Li salts (via aqueous washes) to prevent catalyst poisoning .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[10-(4-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-16-10-8-14-25(27)29(26-15-9-11-17-28(26)30)24-20-18-23(19-21-24)22-12-6-5-7-13-22/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEOFHHIOQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416243-42-9
Record name 2-(10-([1,1'-biphenyl]-4-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.